molecular formula C8H9Cl2N B1295462 2,4-Dichlorophenethylamine CAS No. 52516-13-9

2,4-Dichlorophenethylamine

Cat. No. B1295462
CAS RN: 52516-13-9
M. Wt: 190.07 g/mol
InChI Key: VHJKDOLGYMULOP-UHFFFAOYSA-N
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Description

2,4-Dichlorophenethylamine is a chemical compound that has been studied for various applications, including its effects on plant growth and its potential as an antifungal agent. The compound's structure includes a phenethylamine backbone with two chlorine atoms substituted at the 2 and 4 positions of the aromatic ring.

Synthesis Analysis

The synthesis of 2,4-Dichlorophenethylamine derivatives has been explored in several studies. For instance, a novel synthesis method using phase transfer catalyst from 2,4-dichlorophenol has been reported, achieving a yield above 80% . Another study synthesized a series of N-substituted propylamines and amides with the 2,4-dichlorophenyl moiety, which exhibited antifungal activity . Additionally, a synthesis approach using 1,2-dichloroethane as a starting material resulted in a yield of 60%-68% .

Molecular Structure Analysis

The molecular structure of compounds related to 2,4-Dichlorophenethylamine has been determined using techniques such as X-ray diffractometry. For example, the structure of a related compound, 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine, was described, revealing intramolecular hydrogen bonds . Another study reported the crystal structure of a dichlorophenyl-containing compound, which formed a one-dimensional chain structure via intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions involving 2,4-Dichlorophenethylamine derivatives have been investigated, particularly in the context of their biological activity. For instance, the synthesis of triethylamine derivatives has been shown to enhance photosynthesis in soybean plants and increase harvest yields . The antifungal activity of N-substituted propylamines suggests that these compounds may interact with fungal enzymes or cellular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichlorophenethylamine derivatives are influenced by their molecular structure. The presence of chlorine atoms and the phenethylamine core contribute to the compound's reactivity and potential interactions with biological systems. The solubility, thermal stability, and electrochemical properties of related aromatic poly(amine-imide)s with pendent triphenylamine units have been studied, showing good solubility in organic solvents and high thermal stability .

Scientific Research Applications

1. Environmental Impact and Toxicology Studies

2,4-Dichlorophenethylamine, widely used as a herbicide, has been the subject of extensive research regarding its environmental impact and toxicology. Studies have examined the molecular biology of 2,4-D toxicity and mutagenicity, with a focus on gene expression and the assessment of exposure in bioindicators. This research is critical for understanding occupational risks, neurotoxicity, herbicide resistance, and impacts on non-target species, especially aquatic organisms (Zuanazzi et al., 2020).

2. Predicted No-Effect Concentrations in Aquatic Environments

Research has also been conducted on deriving predicted no-effect concentrations (PNECs) for 2,4-D in aquatic environments. This involves comparing toxicity data from native species with non-native species data, providing a better understanding of environmental impacts and aiding in setting safe limits for 2,4-D residues in water bodies (Jin et al., 2011).

3. Removal from Polluted Water Sources

Efforts to remove 2,4-D from contaminated water sources have led to the development of various methods. These include advancements in technologies for its complete removal, aiming at reducing its potential toxic impact on humans and animals due to water contamination (EvyAliceAbigail et al., 2017).

4. Mode of Action as an Herbicide

Understanding the mode of action of 2,4-D as a herbicide has been a subject of research. This involves studying its physiological process, perception, and signal transduction under herbicide treatment. It's known to mimic natural auxin at the molecular level, affecting the physiological responses of sensitive dicots (Song, 2014).

5. Interaction with Cell Membranes

Research has also focused on how 2,4-D interacts with cell membranes. This includes studying its effects on human erythrocytes and molecular models to evaluate its perturbing effect on cell membranes (Suwalsky et al., 1996).

6. Genotoxicity Evaluation

The evaluation of the genotoxicity of 2,4-D and its derivatives has been a significant area of study, particularly in cultured mammalian cells. This research is crucial for assessing the genetic toxicity of this herbicide and ensuring its safe usage (Gollapudi et al., 1999).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJKDOLGYMULOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200516
Record name 2,4-Dichlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorophenethylamine

CAS RN

52516-13-9
Record name 2,4-Dichlorophenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052516139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlorophenethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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